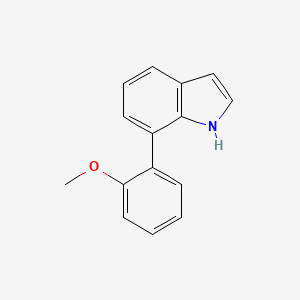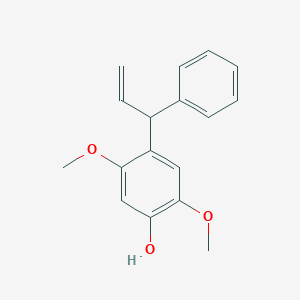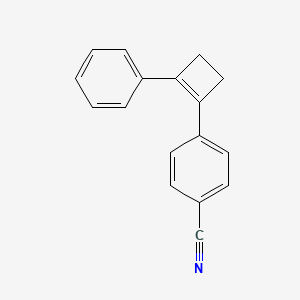
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is an organic compound with the molecular formula C17H13N. This compound is characterized by the presence of a benzonitrile group attached to a cyclobutene ring, which is further substituted with a phenyl group. It is a colorless liquid that is used in various chemical applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method typically requires the use of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is often produced through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) in the presence of a catalyst. The resulting product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of benzylamine derivatives.
Substitution: The aromatic ring in benzonitrile can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form coordination complexes with metals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with the formula C6H5CN, lacking the cyclobutene and phenyl substitutions.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Cyclobutanecarbonitrile: Features a cyclobutane ring with a nitrile group attached
Uniqueness
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is unique due to its combination of a benzonitrile group with a cyclobutene ring and a phenyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
647028-07-7 |
|---|---|
Formule moléculaire |
C17H13N |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-(2-phenylcyclobuten-1-yl)benzonitrile |
InChI |
InChI=1S/C17H13N/c18-12-13-6-8-15(9-7-13)17-11-10-16(17)14-4-2-1-3-5-14/h1-9H,10-11H2 |
Clé InChI |
UTOVHZXGOVTGHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C1C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


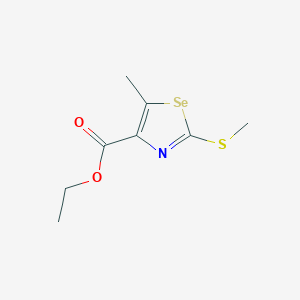
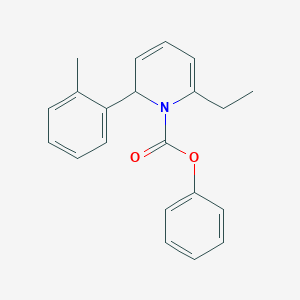

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)
![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)
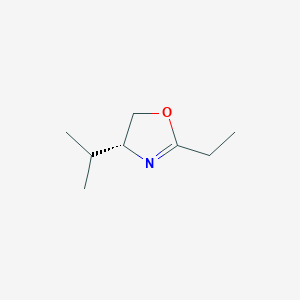
![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)
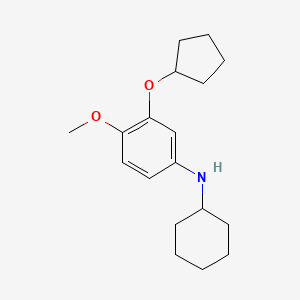
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
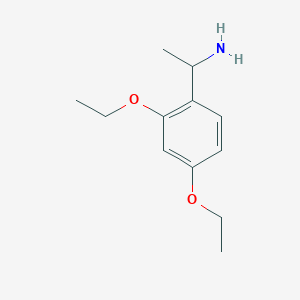
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
